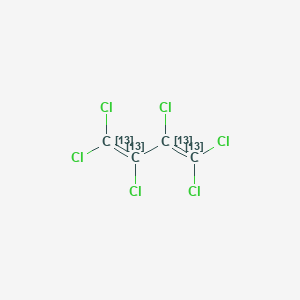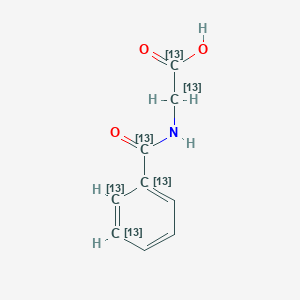
tert-Butyl 4-(2-amino-3-fluorophenylamino)piperidine-1-carboxylate
Descripción general
Descripción
“tert-Butyl 4-(2-amino-3-fluorophenylamino)piperidine-1-carboxylate” is a chemical compound . It is used as an intermediate in the manufacture of various pharmaceuticals .
Synthesis Analysis
This compound is used as an intermediate in the synthesis of fentanyl and its analogues . Fentanyl and its analogues can be manufactured via a variety of different synthesis methods, each of which involves the use of specific precursor chemicals .Molecular Structure Analysis
The molecular formula of this compound is C16H24FN3O2 . The InChI code is 1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-10-8-12(9-11-19)18-14-7-5-4-6-13(14)17/h4-7,12,18H,8-11H2,1-3H3 .Chemical Reactions Analysis
As an intermediate, this compound is involved in the synthesis of fentanyl and its analogues . The specific reactions it undergoes would depend on the particular synthesis route being used .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
Overview: This compound exhibits potential as a scaffold for drug design and development. Researchers explore its pharmacological properties to create novel therapeutic agents.
Applications:- Anticancer Agents : The piperidine core structure can be modified to design targeted anticancer drugs. Researchers investigate its effects on cancer cell lines and tumor growth inhibition .
Mecanismo De Acción
Target of Action
Tert-Butyl 4-(2-amino-3-fluorophenylamino)piperidine-1-carboxylate, also known as 1-boc-4-AP, is primarily used as an intermediate in the manufacture of fentanyl and its analogues . Fentanyl is a potent synthetic opioid that is used for pain management but is also associated with the opioid crisis in North America .
Mode of Action
It is known that it can be readily converted to fentanyl or related analogues in several straightforward synthetic steps . Fentanyl and its analogues primarily act by binding to the body’s opioid receptors, which are found in areas of the brain that control pain and emotions .
Biochemical Pathways
The biochemical pathways affected by 1-boc-4-AP are those involved in the synthesis of fentanyl and its analogues . When fentanyl binds to the body’s opioid receptors, it drives up dopamine levels in the brain’s reward areas, producing a state of euphoria and relaxation .
Pharmacokinetics
Fentanyl itself is known for its high lipid solubility, which allows it to rapidly enter the brain, leading to a quick onset of effects .
Result of Action
The primary result of the action of 1-boc-4-AP is the production of fentanyl and its analogues . These substances can have potent analgesic effects, but they can also lead to harmful outcomes such as addiction, overdose, and death .
Action Environment
The action of 1-boc-4-AP can be influenced by various environmental factors. For instance, the conditions under which it is stored can impact its stability . Furthermore, the legal and regulatory environment can affect its availability and use. For example, 1-boc-4-AP has been placed under international control, which gives governments the legal base to seize illicit shipments of this chemical .
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .
Direcciones Futuras
The future directions for this compound largely depend on its applications in pharmaceutical synthesis. Given its use as an intermediate in the synthesis of fentanyl and its analogues, future research may focus on developing more efficient synthesis methods or exploring its use in the synthesis of other pharmaceutical compounds .
Propiedades
IUPAC Name |
tert-butyl 4-(2-amino-3-fluoroanilino)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FN3O2/c1-16(2,3)22-15(21)20-9-7-11(8-10-20)19-13-6-4-5-12(17)14(13)18/h4-6,11,19H,7-10,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSTZSAIPQLNTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C(=CC=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601142566 | |
| Record name | 1,1-Dimethylethyl 4-[(2-amino-3-fluorophenyl)amino]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601142566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1004304-12-4 | |
| Record name | 1,1-Dimethylethyl 4-[(2-amino-3-fluorophenyl)amino]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1004304-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-[(2-amino-3-fluorophenyl)amino]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601142566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















